molecular formula C16H13BrN2O B3497299 3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B3497299
M. Wt: 329.19 g/mol
InChI Key: QPRORAHXDBTKOZ-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and dimethyl groups on the phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-6-7-13(8-11(10)2)16-18-15(19-20-16)12-4-3-5-14(17)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRORAHXDBTKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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